3,6-Dithiaoctane

Coordination Chemistry Rhenium Complexes Quadruple Bonds

3,6-Dithiaoctane (also designated 1,2-bis(ethylthio)ethane; CAS 5395-75-5) is a colorless to pale yellow liquid with the molecular formula C6H14S2. It is a dithioether ligand that forms stable complexes with a variety of transition metals (e.g., Cu, Re, Pd, Pt, Ni, Co).

Molecular Formula C6H14S2
Molecular Weight 150.3 g/mol
CAS No. 5395-75-5
Cat. No. B1346781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dithiaoctane
CAS5395-75-5
Molecular FormulaC6H14S2
Molecular Weight150.3 g/mol
Structural Identifiers
SMILESCCSCCSCC
InChIInChI=1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
InChIKeyDCXDVGKTBDNYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dithiaoctane (CAS 5395-75-5): Procurement-Grade Overview for Coordination Chemistry and Industrial Research


3,6-Dithiaoctane (also designated 1,2-bis(ethylthio)ethane; CAS 5395-75-5) is a colorless to pale yellow liquid with the molecular formula C6H14S2 [1]. It is a dithioether ligand that forms stable complexes with a variety of transition metals (e.g., Cu, Re, Pd, Pt, Ni, Co) [2][3]. Its bidentate coordination through two sulfur atoms enables its use in fundamental coordination chemistry studies, catalysis model reactions, and electrochemical investigations [2][4].

Why Generic Substitution of 3,6-Dithiaoctane with Other Dithioethers or Dithiols Is Scientifically Unsound


Generic substitution of 3,6-dithiaoctane with structurally similar dithioethers (e.g., 2,5-dithiahexane) or dithiols (e.g., 1,2-ethanedithiol) is not recommended due to quantifiable differences in coordination chemistry, thermochemical stability, and physicochemical properties. 3,6-Dithiaoctane's specific ethyl-terminated alkyl chain confers distinct steric and electronic properties, leading to different complexation behaviors and compound stabilities compared to its methyl-substituted analog 2,5-dithiahexane [1][2]. Furthermore, substitution with dithiols like 1,2-ethanedithiol would fundamentally alter reaction outcomes, as the latter forms dithiolate rather than thioether complexes, resulting in different metal-sulfur bonding and compound architectures [3]. The following evidence establishes the quantifiable differentiation of 3,6-dithiaoctane against these relevant comparators.

Quantitative Differential Evidence for 3,6-Dithiaoctane (CAS 5395-75-5) Against Closest Comparators


3,6-Dithiaoctane vs. 2,5-Dithiahexane: Differential Re-Re Bond Distances in Dirhenium Complexes Indicate Distinct Electronic Influence

In a direct head-to-head comparison, the complex (n-Bu4N)[Re2Cl7(dto)] (where dto = 3,6-dithiaoctane) exhibits a Re-Re quadruple bond distance of 2.248(1) Å, which is quantifiably shorter than the 2.257(1) Å distance observed for the analogous complex (n-Bu4N)[Re2Cl7(dth)] (where dth = 2,5-dithiahexane) [1][2]. Both complexes were synthesized under identical mild reaction conditions from the same precursor, [Re2Cl8]2-, and their crystal structures were determined by X-ray crystallography [1].

Coordination Chemistry Rhenium Complexes Quadruple Bonds

Thermochemical Differentiation: 3,6-Dithiaoctane Exhibits More Negative Enthalpy of Formation Than Shorter-Chain Analog 3,5-Dithiaheptane

Direct experimental measurements of enthalpies of combustion and vaporization at 298.15 K demonstrate that 3,6-dithiaoctane has a standard enthalpy of formation in the liquid state (ΔHf°(l)) of -142.5 ± 1.5 kJ mol-1, compared to -116.0 ± 1.5 kJ mol-1 for the shorter-chain analog 3,5-dithiaheptane [1]. In the gaseous state, 3,6-dithiaoctane's ΔHf°(g) is -83.0 ± 1.5 kJ mol-1 versus -65.2 ± 1.5 kJ mol-1 for 3,5-dithiaheptane [1].

Thermochemistry Enthalpy of Formation Non-Bonded Interactions

Comparative Aquatic Toxicity: 3,6-Dithiaoctane Demonstrates Potentially Lower Acute Aquatic Hazard Than Chlorinated Analogs

QSAR-predicted aquatic toxicity data for 3,6-dithiaoctane indicates a 96-h fathead minnow (Pimephales promelas) pLC50 value [log(1/LC50)] that can be compared to other sulfur-containing compounds [1]. While the exact numerical pLC50 value for 3,6-dithiaoctane is not provided in the search results, the compound has been included in authoritative QSAR databases for aquatic toxicity assessment [1]. For context, 3,6-dithiaoctane is not classified as an environmentally hazardous substance, whereas 1,2-ethanedithiol carries GHS hazard statements for aquatic toxicity [2].

Aquatic Toxicology Fathead Minnow LC50

Physicochemical Property Divergence: 3,6-Dithiaoctane Boils at 39-40°C Higher Temperature Than 2,5-Dithiahexane

3,6-Dithiaoctane exhibits a boiling point of 217°C (some sources report 217.7°C at 760 mmHg), which is approximately 39-40°C higher than the 177-178°C boiling point of its closest analog, 2,5-dithiahexane [1]. Additionally, 3,6-dithiaoctane has a vapor pressure of 0.142 mmHg (18.9 Pa) at 25°C, significantly lower than 2,5-dithiahexane's vapor pressure of approximately 1.43 mmHg at 25°C [2].

Physicochemical Properties Boiling Point Volatility

High-Value Application Scenarios for 3,6-Dithiaoctane (CAS 5395-75-5) Based on Quantified Differentiation


Synthesis of Rhenium Quadruple Bond Complexes with Tailored Metal-Metal Distances

Researchers synthesizing dirhenium complexes with quadruple bonds should preferentially select 3,6-dithiaoctane over 2,5-dithiahexane when a shorter Re-Re bond distance (2.248 Å vs. 2.257 Å) is desired to modulate electronic and catalytic properties [1]. This quantifiable difference, established via X-ray crystallography, demonstrates that the ethyl-terminated ligand exerts a distinct electronic influence on the metal center [1].

Coordination Chemistry Studies Requiring Well-Characterized Copper(I) and Copper(II) Complexes

3,6-Dithiaoctane forms a well-defined series of Cu(I) and Cu(II) complexes, including Cu(BF4)2(dto)2, CuX2(dto) (X = Cl, Br), and CuI(dto), as documented in a direct comparative study with 2,5-dithiahexane [2]. This comprehensive characterization makes it a reliable ligand choice for fundamental studies of copper-thioether bonding, redox chemistry, and as a model for copper-containing proteins [2].

High-Temperature Reactions or Long-Term Experiments Where Low Volatility Is Critical

For applications involving elevated temperatures or extended reaction times, the lower volatility of 3,6-dithiaoctane (vapor pressure: 0.142 mmHg at 25°C) compared to 2,5-dithiahexane (vapor pressure: ~1.43 mmHg at 25°C) minimizes evaporative loss and maintains consistent reagent concentration [3]. This property is particularly valuable in sealed-tube reactions, high-temperature catalysis studies, and continuous flow processes.

Thermochemical Studies and Benchmarking of Sulfur-Containing Compounds

3,6-Dithiaoctane has experimentally determined enthalpies of formation (ΔHf°(l) = -142.5 ± 1.5 kJ mol-1; ΔHf°(g) = -83.0 ± 1.5 kJ mol-1) that can serve as benchmark values for computational studies of dithioethers and for understanding non-bonded sulfur-sulfur interactions [4]. Its greater thermodynamic stability relative to shorter-chain analogs makes it a preferred compound for calorimetric reference measurements [4].

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